molecular formula C9H11BrO2 B1504665 2-Bromo-6-isopropoxyphenol CAS No. 350792-40-4

2-Bromo-6-isopropoxyphenol

Cat. No. B1504665
CAS RN: 350792-40-4
M. Wt: 231.09 g/mol
InChI Key: CFQDIVDHBJMOCF-UHFFFAOYSA-N
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Description

2-Bromo-6-isopropoxyphenol is a chemical compound with various applications in scientific research . It is used in drug synthesis, antioxidant studies, and organic synthesis.


Synthesis Analysis

The synthesis of 2-Bromo-6-isopropoxyphenol involves complex chemical reactions. For instance, it has been used in an intramolecular benzyne–diene [4 + 2] cycloaddition, which allows access to various polycyclic structures . The synthesis process involves the rapid attachment of various arynophiles to the benzyne precursor via a Si–O bond and the facile generation of benzyne via halogen–metal exchange .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-isopropoxyphenol can be analyzed using various methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods . These methods help in optimizing the molecular structures of the compound. The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

2-Bromo-6-isopropoxyphenol undergoes various chemical reactions. For example, it has been used in an intramolecular benzyne–diene [4 + 2] cycloaddition, which is a reaction with broad substrate scope . This reaction allows access to various polycyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-6-isopropoxyphenol include its molecular formula (C9H11BrO2), molecular weight (231.09), and its structure .

Scientific Research Applications

Synthesis and Polymer Applications

2-Bromo-6-isopropoxyphenol and related bromophenols have been utilized in the synthesis of various compounds. In a study by Percec et al. (1994), bromophenols served as monomers in the synthesis of thermotropic dendrimers, which are polymers with a tree-like structure showing thermotropic properties. Such polymers have potential applications in materials science and nanotechnology (Percec, Chu, & Kawasumi, 1994).

Spectroscopic and Structural Analysis

Bromophenols, closely related to 2-Bromo-6-isopropoxyphenol, have been the subject of spectroscopic and structural analyses. For example, Demircioğlu et al. (2019) synthesized a specific bromophenol compound and performed various spectroscopic and X-ray diffraction techniques to analyze its structure, highlighting its potential in material sciences and chemistry (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).

Enzyme Inhibition and Potential Medical Applications

A study by Balaydın et al. (2012) investigated the synthesis of bromophenols and their derivatives, assessing their inhibitory effect on human cytosolic carbonic anhydrase II. This enzyme is a target for drugs treating conditions like glaucoma and epilepsy. The bromophenols showed significant inhibition, suggesting potential medicinal applications (Balaydın et al., 2012).

Antioxidant Properties

Olsen et al. (2013) isolated bromophenols from red algae and tested their antioxidant activity. These compounds showed potent activity in various assays, suggesting their utility as natural antioxidants (Olsen, Hansen, Isaksson, & Andersen, 2013).

Environmental Impact and Toxicology

Koch and Sures (2018) reviewed the environmental impact and toxicology of tribromophenol, a compound similar to 2-Bromo-6-isopropoxyphenol. They discussed its occurrence in the environment and potential health effects, providing insights into the ecological implications of such compounds (Koch & Sures, 2018).

Safety and Hazards

While specific safety and hazard information for 2-Bromo-6-isopropoxyphenol was not found, it’s important to handle all chemical compounds with care, using appropriate safety measures such as wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

2-bromo-6-propan-2-yloxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQDIVDHBJMOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698492
Record name 2-Bromo-6-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-isopropoxyphenol

CAS RN

350792-40-4
Record name 2-Bromo-6-[(propan-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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